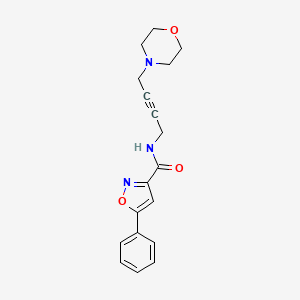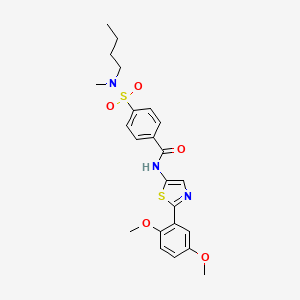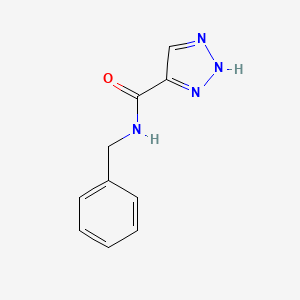
N-benzyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1H-1,2,3-triazole-5-carboxamide” is a type of triazole compound . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This method is efficient and innovative, leading to the creation of bioactive compounds . The synthesis of triazole derivatives has been studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis
In most therapeutic agents, triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds are known for their ability to interact with a variety of enzymes and receptors in the biological system . This interaction is facilitated by various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. For instance, the IR spectrum can provide information about the types of bonds present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-benzyl-1H-1,2,3-triazole-5-carboxamide derivatives have been synthesized and explored for their ester cleavage properties in the presence of synthetic hydroxybenzotriazoles. These studies have demonstrated the catalytic potential of such compounds in facilitating bimolecular reactions, highlighting their utility in synthetic organic chemistry (Bhattacharya & Kumar, 2005). Furthermore, the equilibrium and alkylation reactions of isomeric triazoles and diazomalondiamides have been investigated, revealing the chemical behavior of triazole derivatives in various solvents and under different conditions (Nein et al., 2016).
Biological Activity
The benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized from triazole precursors, have shown remarkable antiavian influenza virus activity. This suggests the potential of triazole derivatives in antiviral drug development, offering a new avenue for the synthesis of bioactive molecules with significant health implications (Hebishy et al., 2020). Additionally, the antiproliferative activity of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides against various cancer cell lines has been evaluated, demonstrating the potential of triazole derivatives in cancer therapy (Szabó et al., 2016).
Supramolecular Chemistry
Triazole derivatives, including this compound, play a crucial role in the development of supramolecular structures. Their ability to engage in various non-covalent interactions makes them suitable candidates for constructing complex molecular architectures, which have applications in materials science, nanotechnology, and as potential drug delivery systems (Schulze & Schubert, 2014).
Orientations Futures
The future directions for “N-benzyl-1H-1,2,3-triazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Additionally, the direction of the reaction can be predicted by using the calculated reactivity index .
Mécanisme D'action
Target of Action
N-benzyl-1H-1,2,3-triazole-5-carboxamide is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, can act as a hydrogen bond acceptor and donor, simultaneously . This property allows them to offer various types of binding to the target enzyme .
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities of triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the equilibrium between isomeric triazoles can be shifted by boiling in various solvents , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent.
Propriétés
IUPAC Name |
N-benzyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(9-7-12-14-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZUMGQGUUTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)

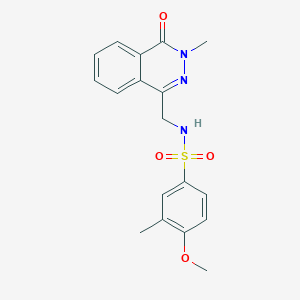
![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)
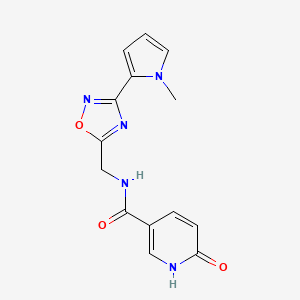

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
